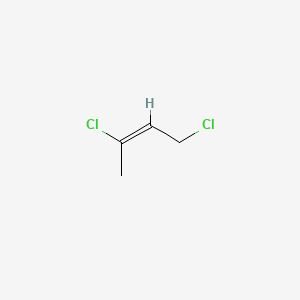

2-Butene, 1,3-dichloro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Butene, 1,3-dichloro- is an organic compound with the molecular formula C4H6Cl2. It is a colorless liquid that is primarily used in organic synthesis. This compound exists in two geometric isomers: the (E)-isomer and the (Z)-isomer, which differ in the spatial arrangement of the chlorine atoms around the double bond.

Synthetic Routes and Reaction Conditions:

Hydrochlorination of 2-chloro-1,3-butadiene: This method involves the addition of hydrochloric acid to 2-chloro-1,3-butadiene in the presence of a copper chloride catalyst.

Thermal Cracking: Another method involves the thermal cracking of crude 1,3-dichloro-2-butene.

Industrial Production Methods: The industrial production of 2-Butene, 1,3-dichloro- typically involves the hydrochlorination process mentioned above. This method is preferred due to its efficiency and the high yield of the desired product.

Types of Reactions:

Substitution Reactions: 2-Butene, 1,3-dichloro- can undergo substitution reactions where the chlorine atoms are replaced by other groups.

Addition Reactions: This compound can also participate in addition reactions, such as the addition of hydrogen chloride to form 1-chloro-2-butene.

Common Reagents and Conditions:

Sodium Amide: Used in substitution reactions to replace chlorine atoms.

Hydrogen Chloride: Used in addition reactions to add across the double bond.

Major Products:

1-Chloro-1,3-butadiene: Formed from substitution reactions.

1-Chloro-2-butene: Formed from addition reactions.

科学的研究の応用

Industrial Applications

1. Intermediate in Steroid Production

2-Butene, 1,3-dichloro- is primarily used as an intermediate in the synthesis of 19-nortestosterone steroids. These steroids are significant in medical applications, including hormone replacement therapy and contraceptive formulations .

2. Synthesis of Chloroprene

The compound plays a crucial role in the polymerization process of chloroprene, which is used to produce neoprene rubber. Neoprene is widely utilized in various applications such as wetsuits, gaskets, and adhesives due to its excellent chemical stability and flexibility .

3. Production of Pesticides

It has been utilized in the formulation of DDB (a pesticide), which consists of a mixture including 1,3-dichloro-2-butene. This application highlights its role in agricultural chemistry .

Research Applications

1. Precursor for Synthetic Reactions

Recent studies have demonstrated that 2-butene, 1,3-dichloro- serves as a precursor for generating various synthetic intermediates. For instance, it can be converted into dianionic synthons or dipolar species for further chemical transformations . This versatility makes it valuable for organic chemists seeking to develop new compounds.

2. Toxicological Studies

Research has also focused on the toxicological aspects of 2-butene, 1,3-dichloro-. Studies indicate that exposure to this compound can lead to significant health risks such as respiratory distress and skin irritation . Understanding these effects is crucial for developing safety protocols in industrial settings.

Case Studies

作用機序

The mechanism of action of 2-Butene, 1,3-dichloro- involves its ability to undergo various chemical reactions due to the presence of the double bond and chlorine atoms. The double bond allows for addition reactions, while the chlorine atoms can participate in substitution reactions. These reactions enable the compound to act as an intermediate in the synthesis of other chemicals and polymers.

類似化合物との比較

1,4-Dichloro-2-butene: This compound has chlorine atoms in the terminal positions and is more toxic compared to 2-Butene, 1,3-dichloro-.

3,4-Dichlorobutene-1: This compound has only one terminal chlorine atom and is less toxic than 1,4-Dichloro-2-butene.

Uniqueness: 2-Butene, 1,3-dichloro- is unique due to its specific arrangement of chlorine atoms and the double bond, which allows it to participate in a variety of chemical reactions. Its ability to act as an intermediate in the synthesis of important industrial chemicals and polymers highlights its significance in organic chemistry.

生物活性

2-Butene, 1,3-dichloro- (also known as 1,3-Dichloro-2-butene) is a chlorinated organic compound with significant industrial applications, particularly in the synthesis of various chemicals and as an intermediate in the production of steroids. Understanding its biological activity is crucial due to its potential health effects and environmental implications.

- Chemical Formula : C4H6Cl2

- Molecular Weight : 110.99 g/mol

- Physical State : Clear to straw-colored liquid

- Density : 1.161 g/cm³

- Boiling Point : 131 °C

- Solubility : Insoluble in water; soluble in organic solvents like acetone and ethanol .

Biological Activity Overview

The biological activity of 1,3-Dichloro-2-butene has been studied primarily in toxicological contexts. Its effects on various biological systems include:

Toxicological Effects

- Acute Toxicity :

- Irritation and Sensitization :

- Mutagenicity :

Case Studies

Several studies have documented the effects of 1,3-Dichloro-2-butene on laboratory animals:

- Study on Rats and Rabbits : Rats exposed to concentrations of 100 mg/m³ for six hours exhibited significant changes in blood chemistry and liver function, indicating systemic toxicity .

- Subchronic Exposure Study : In a study where animals were exposed for extended periods (6 hours/day for up to six months), significant histopathological changes were observed in the lungs and heart tissue, underscoring the compound's potential for long-term health effects .

Environmental Impact

The compound can enter the environment through waste streams during its production or use. It hydrolyzes in moist soil and water with a half-life of approximately 3.2 days at 25°C, which raises concerns about its persistence and potential bioaccumulation in aquatic systems .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Acute Toxicity | CNS effects at high concentrations; skin irritant |

| Chronic Effects | Pulmonary damage; organ necrosis after prolonged exposure |

| Mutagenicity | Not mutagenic in Ames test |

| Environmental Fate | Hydrolyzes rapidly; potential for environmental contamination |

特性

CAS番号 |

926-57-8 |

|---|---|

分子式 |

C4H6Cl2 |

分子量 |

124.99 g/mol |

IUPAC名 |

(E)-1,3-dichlorobut-2-ene |

InChI |

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+ |

InChIキー |

WLIADPFXSACYLS-DUXPYHPUSA-N |

SMILES |

CC(=CCCl)Cl |

異性体SMILES |

C/C(=C\CCl)/Cl |

正規SMILES |

CC(=CCCl)Cl |

沸点 |

131 °C 126 °C |

Color/Form |

CLEAR TO STRAW-COLORED LIQUID |

密度 |

1.161 Relative density (water = 1): 1.2 |

引火点 |

27 °C 80 °F (CLOSED CUP) 27 °C c.c. |

melting_point |

-75 °C |

Key on ui other cas no. |

7415-31-8 926-57-8 |

物理的記述 |

Liquid Clear to straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline] COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. |

ピクトグラム |

Flammable; Acute Toxic; Irritant |

溶解性 |

INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS Soluble in acetone, benzene, ether and ethanol Solubility in water: reaction |

同義語 |

1,3-dichloro-2-butene |

蒸気密度 |

4.31 (Air = 1) Relative vapor density (air = 1): 4.3 |

蒸気圧 |

12.6 [mmHg] Vapor pressure, kPa at 25 °C: 1.33 |

製品の起源 |

United States |

Q1: What are the primary synthetic applications of 1,3-Dichlorobut-2-ene?

A1: 1,3-Dichlorobut-2-ene serves as a valuable precursor for synthesizing various heterocyclic compounds. For instance, it is utilized in the preparation of:

- 2-Methylbenzo[b]furans: Researchers successfully synthesized a series of 2-methylbenzo[b]furans by first reacting 1,3-dichlorobut-2-ene with phenols to yield aryl 2-chloroprop-2-enyl ethers, followed by Claisen rearrangement and acid-catalyzed cyclization. []

- 2-Methylbenzo[b]thiophens: Similar to the synthesis of 2-methylbenzo[b]furans, 1,3-dichlorobut-2-ene reacts with thiophenols, ultimately leading to the formation of 2-methylbenzo[b]thiophens upon heating in N,N-diethylaniline. []

- 4-Methyl-2H-chromenes: The reaction of 1,3-dichlorobut-2-ene with phenol can also be directed towards the formation of 4-methyl-2H-chromenes through a thermal cyclization process. []

- Vinyl acetylene: 1,3-Dichlorobut-2-ene undergoes dehydrochlorination in the presence of caustic potassium and ethylene glycol to yield commercially valuable vinyl acetylene. []

Q2: How does the regioselectivity of 1,3-dichlorobut-2-ene in cycloaddition reactions influence product formation?

A: The reaction of 1,3-dichlorobut-2-ene with nitrile oxides in [3+2] cycloaddition reactions exhibits regioselectivity, leading to mixtures of 4-(chloromethyl)isoxazoles and 5-(chloromethyl)isoxazoles. The product ratio is influenced by steric hindrance at the terminal carbon of the alkene double bond. Notably, the resulting regioisomers display different dehydrochlorination properties, potentially influencing subsequent synthetic steps. []

Q3: Can you elaborate on the use of 1,3-dichlorobut-2-ene in synthesizing sulfur-containing compounds?

A: 1,3-Dichlorobut-2-ene reacts with organic dichalcogenides in the presence of hydrazine hydrate and alkali to afford various sulfur-containing compounds. While specific examples were not provided in the abstract, this reaction highlights the versatility of 1,3-dichlorobut-2-ene in accessing diverse chalcogenated derivatives. []

Q4: Beyond heterocycles, what other applications does 1,3-dichlorobut-2-ene have in organic synthesis?

A: 1,3-Dichlorobut-2-ene serves as a model compound for studying the phenylation of polyvinyl chloride (PVC) using triphenylaluminum. The reaction aims to replace labile allylic chlorines in PVC with more stable phenyl groups, thereby improving its heat stability. Researchers investigated the reaction mechanism and kinetics using 1,3-dichlorobut-2-ene as a simplified representation of the allylic chloride moieties present in PVC. []

Q5: Are there computational studies available on the reactivity of 1,3-dichlorobut-2-ene?

A: Quantum chemical calculations were employed to investigate the reaction mechanism of 1,3-dichlorobut-2-ene with ethane-1,2-dithiol in a hydrazine hydrate-KOH system. [] These calculations likely provided insights into the reaction pathway and energetics, although the abstract doesn't delve into specific findings.

Q6: How does the industrial production of vinyl acetylene from 1,3-dichlorobut-2-ene impact its availability and cost-effectiveness as a reagent?

A: The development of a low-tonnage production process for vinyl acetylene based on the dehydrochlorination of 1,3-dichlorobut-2-ene suggests its potential availability on a larger scale. [] This process could potentially make 1,3-dichlorobut-2-ene a more accessible and cost-effective starting material for various synthetic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。